![molecular formula C15H15N3O2S2 B2473524 N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 2034292-11-8](/img/structure/B2473524.png)
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined by single-crystal X-ray diffraction .
Chemical Reactions Analysis
The obtained palladium (II) catalysts showed efficient catalytic activity toward the Heck coupling of aryl bromides with styrenes .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized by 1H, 13C NMR spectra and HRMS .
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Devices
Platinum-group metal complexes play a crucial role in modern photovoltaic devices. While iridium (III) complexes are more commonly studied, platinum (II) complexes offer unique properties. Cyclometalated Pt (II) complexes, formed by combining a Pt (II) core with organic ligands, are particularly interesting. The photophysical and photochemical properties of these complexes depend on the type of coordinating ligands. Pt (II) complexes with bidentate ligands, such as aryl-substituted N-heterocyclic compounds and 1,3-dicarbonyl compounds, exhibit enhanced luminescence. The synthesized (2-[4-methylpyrazol-1-yl]phenyl)platinum(II) complex falls into this category. It displays green fluorescence with a maximum at 514 nm and has potential applications in OLEDs .
Insecticides Targeting Ryanodine Receptors
The ryanodine receptor (RyR) is a promising target for insecticides. Researchers have designed and synthesized novel diphenyl-1H-pyrazole derivatives with cyano substituents. These compounds may exhibit potent insecticidal activity by interacting with RyR .
Antiparasitic and Antibacterial Properties
Sulfonamide-containing compounds, including pyrazoles, have demonstrated antiparasitic and antibacterial effects. The sulfonamide functionality in this compound could potentially be harnessed for antileishmanial and antimalarial applications .
Antibacterial Activity Against Staphylococcus aureus and Acinetobacter baumannii
The compound’s derivatives, specifically those with a 4-formyl-3-(2-naphthyl)pyrazol-1-ylbenzoic structure, exhibit strong growth inhibitory properties against planktonic Staphylococcus aureus and Acinetobacter baumannii, including drug-resistant variants .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets in a way that modulates their activity .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds have been known to exhibit a range of pharmacokinetic properties, influencing their bioavailability .
Result of Action
Similar compounds have been known to exert a range of effects at the molecular and cellular levels .
Action Environment
It’s worth noting that environmental factors can significantly influence the action of similar compounds .
properties
IUPAC Name |
N-[2-(4-phenylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S2/c19-22(20,15-7-4-10-21-15)17-8-9-18-12-14(11-16-18)13-5-2-1-3-6-13/h1-7,10-12,17H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPCESGAWJSTES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide |
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